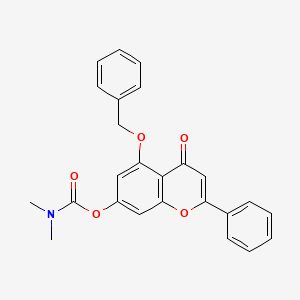

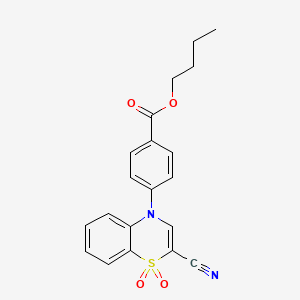

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(trifluoromethyl)benzamide, also known as MTB or MTIP, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. MTB is a selective antagonist of the melanocortin-4 receptor (MC4R), which is involved in the regulation of appetite and energy expenditure.

Applications De Recherche Scientifique

1. Supramolecular Chemistry

A study by Lightfoot, M. et al. (1999) discusses how certain benzamides, such as N-((3-methoxytetrahydrothiophen-3-yl)methyl)-3-(trifluoromethyl)benzamide, can self-assemble into complex structures. This self-assembly involves pi-stacking and hydrogen bonding, indicating potential applications in the field of supramolecular chemistry.

2. Molecular Structure Analysis

The work of Demir, S. et al. (2015) highlights the use of benzamide derivatives in molecular structure analysis. They demonstrate how X-ray diffraction and DFT calculations can be applied to understand the molecular geometry of such compounds, which is crucial for designing new materials and drugs.

3. Synthetic Chemistry

The synthesis of complex organic molecules often involves benzamide derivatives as intermediates or targets. For example, Calvez, O. et al. (1998) utilized a similar compound in the enantioselective synthesis of piperidines, showcasing the role of these compounds in the development of new synthetic methodologies.

4. Isotope Labeling in Research

Isotope labeling is a crucial technique in various scientific investigations. Shevchenko, V. et al. (2014) explored the introduction of deuterium and tritium into benzamide derivatives, demonstrating their utility in tracing and studying biochemical processes.

5. Development of Antihyperglycemic Agents

The research by Nomura, M. et al. (1999) illustrates the application of benzamide derivatives in the search for new antidiabetic drugs. Their study on structurally novel benzamides led to the identification of potential therapeutic compounds.

6. Chemical Sensing Applications

Younes, E. A. et al. (2020)](https://consensus.app/papers/ncyanonaphthalen1ylmethylbenzamides-synthesis-younes/9b5720e1d8b751adbc0597a70000fe2e/?utm_source=chatgpt) reported on the synthesis of benzamide derivatives that act as colorimetric sensors for fluoride ions. Such compounds can be used in environmental monitoring and analytical chemistry.

7. Pharmaceutical Research

Benzamide derivatives are often studied for their potential pharmaceutical applications. For instance, Leopoldo, M. et al. (2002) conducted a study on the structure-affinity relationship of these compounds as dopamine receptor ligands, contributing to the development of new drugs for neurological disorders.

8. Development of New Materials

The study of Yang, G. et al. (1999) on hyperbranched aromatic polyamides, which involve benzamide derivatives, is essential for the development of new polymeric materials with unique properties.

Propriétés

IUPAC Name |

N-[(3-methoxythiolan-3-yl)methyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO2S/c1-20-13(5-6-21-9-13)8-18-12(19)10-3-2-4-11(7-10)14(15,16)17/h2-4,7H,5-6,8-9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBZENNVBHZTPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2705895.png)

![1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2705896.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole](/img/structure/B2705901.png)

![3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B2705903.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2705904.png)

![Ethyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B2705905.png)

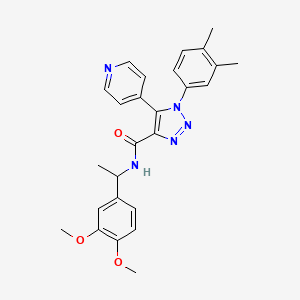

![3-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2705906.png)

(2-phenoxyethyl)-lambda~6~-sulfane](/img/structure/B2705908.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(furan-2-yl)-2-hydroxypropyl]methanesulfonamide](/img/structure/B2705910.png)